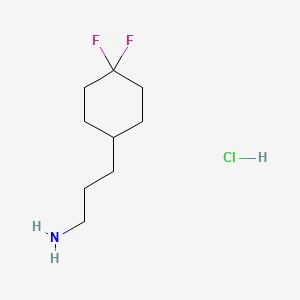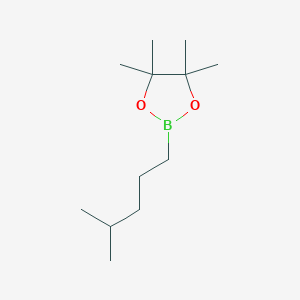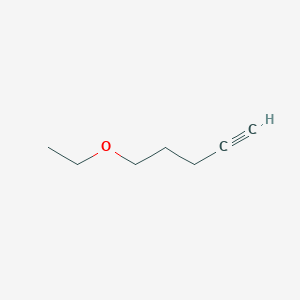
5-Ethoxypent-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxypent-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C7H12O, and it features an ethoxy group (-OCH2CH3) attached to the first carbon of a pent-1-yne chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Ethoxypent-1-yne can be synthesized through various methods, including:
Alkylation of Terminal Alkynes: This involves the reaction of a terminal alkyne with an alkyl halide in the presence of a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu). For instance, ethylation of pent-1-yne using ethyl bromide (C2H5Br) can yield this compound.
Hydroalkoxylation of Alkynes: This method involves the addition of an alcohol to an alkyne in the presence of a catalyst, such as a transition metal complex. The reaction typically requires mild conditions and can be highly regioselective.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxypent-1-yne undergoes various chemical reactions, including:
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl), leading to the formation of dihaloalkanes or haloalkenes.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diketones or carboxylic acids.
Reduction Reactions: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can yield the corresponding alkane, 5-ethoxypentane.
Common Reagents and Conditions
Halogenation: Br2 or Cl2 in an inert solvent like dichloromethane (CH2Cl2) at room temperature.
Hydrogenation: H2 gas with Pd/C catalyst under mild pressure and temperature.
Oxidation: KMnO4 in aqueous solution at room temperature or OsO4 in the presence of a co-oxidant.
Major Products Formed
Dihaloalkanes: From halogenation reactions.
Alkanes: From hydrogenation reactions.
Diketones or Carboxylic Acids: From oxidation reactions.
Wissenschaftliche Forschungsanwendungen
5-Ethoxypent-1-yne has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of functionalized polymers and materials with unique properties.
Biological Studies: It may be used as a probe or intermediate in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound’s reactivity makes it useful in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 5-ethoxypent-1-yne in chemical reactions typically involves the activation of the triple bond, which can undergo nucleophilic or electrophilic addition. The ethoxy group can also participate in reactions, influencing the compound’s reactivity and selectivity. Molecular targets and pathways involved in its reactions include:
Nucleophilic Attack: The triple bond can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Addition: The triple bond can be attacked by electrophiles, leading to the formation of addition products.
Catalytic Activation: Transition metal catalysts can activate the triple bond, facilitating various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pent-1-yne: A simpler alkyne without the ethoxy group.
5-Methoxypent-1-yne: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.
Hex-1-yne: An alkyne with a longer carbon chain.
Uniqueness
5-Ethoxypent-1-yne is unique due to the presence of the ethoxy group, which imparts different reactivity and properties compared to other alkynes. The ethoxy group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
88470-17-1 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
5-ethoxypent-1-yne |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7-8-4-2/h1H,4-7H2,2H3 |
InChI-Schlüssel |
XJSCYSHJAHCWTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


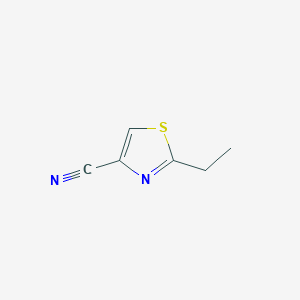
![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)





![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)
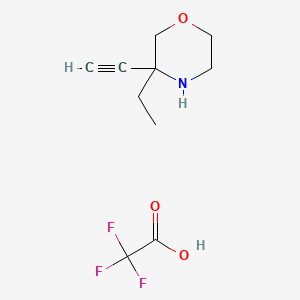
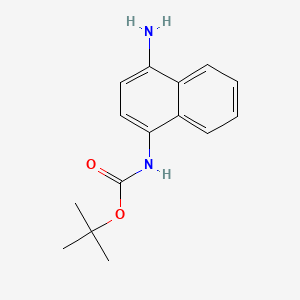

![tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)
